

Introduction to 3'-Chloro-4'-hydroxyacetophenone

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Compound of Interest

Compound Name: 3'-Chloro-4'-hydroxyacetophenone

Cat. No.: B021866

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3'-Chloro-4'-hydroxyacetophenone is an organic compound featuring a ketone, a hydroxyl group, and a chlorine atom attached to an aromatic ring. Its structure dictates its chemical behavior, making it a subject of interest in various research domains, including as a building block in organic synthesis and as a potential scaffold in medicinal chemistry. The interplay between the polar hydroxyl group and the non-polar chlorinated phenyl ring suggests a nuanced solubility profile that is critical to understand for any application.

Physicochemical Profile

A compound's fundamental properties are the first indicators of its solubility behavior. The key characteristics of **3'-Chloro-4'-hydroxyacetophenone** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.59 g/mol	[1][2]
Melting Point	92-105 °C	[1][3]
Appearance	White to light yellow powder/crystal	[3]
Qualitative Solubility	Soluble in Chloroform and Methanol	[3][4]

The relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution to occur. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) indicates potential for interaction with polar protic solvents.

The Theoretical Framework: Understanding Solubility Drivers

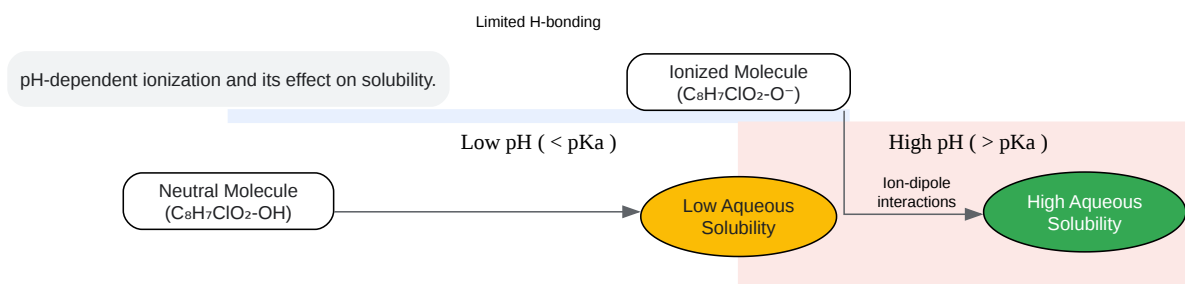
The solubility of **3'-Chloro-4'-hydroxyacetophenone** is primarily governed by its phenolic nature. Phenols are weak acids, and their solubility in aqueous media is profoundly dependent on pH.^[5]

The Critical Impact of pH

The hydroxyl group (-OH) on the phenyl ring can be deprotonated to form a phenoxide ion (-O⁻) under basic conditions. This transformation is the single most important factor influencing its aqueous solubility.

- At Low pH (Acidic): The compound remains in its neutral, protonated form. Its aqueous solubility will be relatively low, dictated by the polarity of the molecule as a whole.
- At High pH (Alkaline): As the pH increases above the compound's pKa, the hydroxyl group deprotonates. The resulting phenoxide is an ionic species, which is significantly more polar and thus dramatically more soluble in water.^{[5][6]}

This relationship is a cornerstone of formulating phenolic compounds. For instance, phenolic compounds often exhibit their highest solubility at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.^[6] However, it is crucial to note that high pH can also lead to the degradation of some polyphenolic compounds.^{[5][7]}



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pH-dependent ionization and its effect on solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the Shake-Flask Method is the gold standard.[8][9] It measures the equilibrium or thermodynamic solubility, which represents the saturation point of the solvent with the solute under specific conditions.

Step-by-Step Methodology

- Preparation: Add an excess amount of solid **3'-Chloro-4'-hydroxyacetophenone** to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol). "Excess" is critical to ensure a saturated solution remains in equilibrium with the solid phase.[8][9]
- Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[10][11] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.^[9] Carefully remove an aliquot of the supernatant. It is imperative to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF).^{[10][12]}
- **Quantification:** Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of **3'-Chloro-4'-hydroxyacetophenone** using a validated analytical method, such as:
 - **High-Performance Liquid Chromatography (HPLC)-UV:** The most common and reliable method, offering specificity and accuracy.
 - **UV-Vis Spectroscopy:** A simpler method, suitable if the compound has a strong chromophore and no interfering excipients are present. A calibration curve must be prepared.^{[10][13]}
- **Calculation:** Determine the solubility by comparing the measured concentration of the saturated solution to a standard calibration curve, factoring in the dilution performed. Report the results in units such as mg/mL or µg/mL.

Workflow for the Shake-Flask Solubility Measurement.

Practical Considerations for Comprehensive Profiling

- **Solvent Selection:** A full solubility profile should include a range of solvents relevant to potential applications, such as purified water, various pH buffers (e.g., pH 2.0, 7.4, 9.0), and common organic solvents used in formulations like ethanol, propylene glycol, and DMSO.
- **Kinetic vs. Thermodynamic Solubility:** Early-stage drug discovery often uses high-throughput kinetic solubility methods, where a DMSO stock solution is diluted into an aqueous buffer.^{[10][12]} This can lead to supersaturated solutions and overestimate the true equilibrium solubility.^[9] The shake-flask method described here provides the more fundamental and accurate thermodynamic solubility value, which is crucial for later-stage development.^{[10][14]}

- **Purity and Solid Form:** The purity of the compound and its polymorphic form can significantly influence solubility. It is essential to characterize the solid material before and after the experiment to ensure no changes (e.g., hydration, polymorphism) have occurred.

Conclusion

While specific quantitative solubility data for **3'-Chloro-4'-hydroxyacetophenone** is not widely published, this guide provides the theoretical foundation and a robust experimental framework for its determination. The compound's phenolic nature makes its aqueous solubility highly dependent on pH, a critical factor that must be investigated thoroughly. By employing the gold-standard shake-flask method and appropriate analytical quantification, researchers can generate the reliable and accurate solubility data needed to advance their scientific and developmental objectives.

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